Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate
CAS No.: 122549-42-2
VCID: VC20747026
Molecular Formula: C21H24FNO4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. The compound is characterized by its pyridine core, which is substituted with two isopropyl groups and a fluorophenyl moiety, alongside two ester functional groups. Identifiers
SynthesisThe synthesis of Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions that include the formation of the pyridine ring followed by selective substitutions at the desired positions. ApplicationsThis compound is primarily used in:
Research FindingsResearch on Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has highlighted its significance in pharmacology and material sciences. Biological ActivityStudies suggest that derivatives of this compound may exhibit biological activities such as:
|
---|---|
CAS No. | 122549-42-2 |
Product Name | Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate |
Molecular Formula | C21H24FNO4 |
Molecular Weight | 373.4 g/mol |
IUPAC Name | dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C21H24FNO4/c1-11(2)18-16(20(24)26-5)15(13-7-9-14(22)10-8-13)17(21(25)27-6)19(23-18)12(3)4/h7-12H,1-6H3 |
Standard InChIKey | UWVBURCRJLZZKT-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |
Canonical SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |
Synonyms | 4-(4-Fluorophenyl)-2,6-bis(1-methylethyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester; |
PubChem Compound | 9969567 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume